

Application Notes: Fluorescent Probe Attachment Using Bis-Mal-Lysine-PEG4-TFP Ester

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Compound of Interest

Compound Name: *Bis-Mal-Lysine-PEG4-TFP ester*

Cat. No.: *B606163*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Bis-Mal-Lysine-PEG4-TFP ester** is a highly specialized heterobifunctional crosslinker designed for advanced bioconjugation applications.^{[1][2][3]} This unique reagent integrates three reactive functionalities onto a lysine scaffold, enabling the precise and stable linkage of biomolecules. Its structure consists of a lysine core where the alpha (α) and epsilon (ϵ) amines are functionalized with thiol-reactive maleimide groups.^{[1][2]} The lysine's carboxylic acid is connected via a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to an amine-reactive tetrafluorophenyl (TFP) ester.^{[1][2]}

The key features of this crosslinker are:

- **Dual Thiol Reactivity:** Two maleimide groups allow for the crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins or peptides. This can be used to bridge disulfide bonds in antibodies after reduction or to dimerize thiol-containing molecules.^{[1][2]}
- **Amine Reactivity:** The TFP ester reacts efficiently with primary and secondary amines, such as those on lysine residues or the N-terminus of a protein, to form stable amide bonds.^{[1][4]}

TFP esters are noted for having higher hydrolytic stability and reactivity with amines compared to the more common N-hydroxysuccinimidal (NHS) esters.[1][2][5]

- **Hydrophilic Spacer:** The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[6]

This reagent is particularly useful for constructing complex conjugates like antibody-drug conjugates (ADCs), immobilizing proteins onto amine-modified surfaces, or attaching fluorescent probes for advanced imaging and detection assays.[2]

Chemical Properties and Reaction Scheme

The conjugation strategy relies on the differential reactivity of the maleimide and TFP ester groups, which can be controlled by adjusting the reaction pH.[7]

- **Maleimide-Thiol Reaction:** This reaction is most efficient and specific for thiols at a pH range of 6.5-7.5.[1][2][8] Above pH 7.5, maleimides can lose specificity and react with amines.[1][2]
- **TFP Ester-Amine Reaction:** This reaction is favored at a pH of 7.5-8.0, forming a stable amide bond.[1] The reaction is significantly slower at a pH below 7.0.[7]

This pH-dependent reactivity allows for a two-step sequential conjugation, which is crucial for creating well-defined bioconjugates and minimizing unwanted side reactions like polymerization.[3]

Applications

- **Fluorescent Labeling of Antibodies:** Attaching fluorescent probes to antibodies for use in immunoassays such as flow cytometry, immunofluorescence microscopy, and western blotting.[9][10][11]
- **Creation of Antibody-Drug Conjugates (ADCs):** Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]
- **Protein Dimerization:** Covalently linking two identical or different proteins or peptides that contain free thiol groups.[1][2]

- Surface Immobilization: Attaching proteins or other biomolecules to amine-functionalized surfaces (e.g., beads, slides, nanoparticles) for biosensor development or affinity chromatography.[2]

Quantitative Data Summary

The efficiency of conjugation is dependent on several factors including pH, temperature, reaction time, and the molar ratio of reactants. The tables below provide recommended starting conditions based on typical bioconjugation protocols for the individual reactive groups.

Table 1: Reaction Conditions for TFP Ester and Maleimide Groups

| Parameter | TFP Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) |
|--------------------|---|---|
| Optimal pH Range | 7.5 - 8.5[1][12] | 6.5 - 7.5[1][2][8] |
| Recommended Buffer | Bicarbonate, Borate, HEPES, PBS (amine-free)[4][13] | Phosphate, HEPES, Tris (thiol-free)[14][15] |
| Reaction Time | 1-4 hours at Room Temp; Overnight at 4°C[12] | 2 hours at Room Temp; Overnight at 4°C |
| Incubation Temp. | 4°C to 25°C[12] | 4°C to 25°C[15][16] |

| Quenching Reagent| 1.5 M Hydroxylamine or Tris Buffer[12][17] | β -mercaptoethanol or DTT |

Table 2: Recommended Molar Ratios for Conjugation

| Conjugation Target | Linker:Biomolecule Molar Ratio | Notes |
|----------------------|--------------------------------|---|
| Protein (via Amines) | 10:1 to 50:1 (Linker:Protein) | Higher ratio needed for dilute protein solutions (< 5 mg/mL).[13] |
| Protein (via Thiols) | 10:1 to 20:1 (Linker:Protein) | Should be optimized for each specific protein.[14] |
| Peptide (via Thiols) | 2:1 (Maleimide:Thiol) | Can achieve high efficiency (e.g., 84 ± 4%).[18][19] |

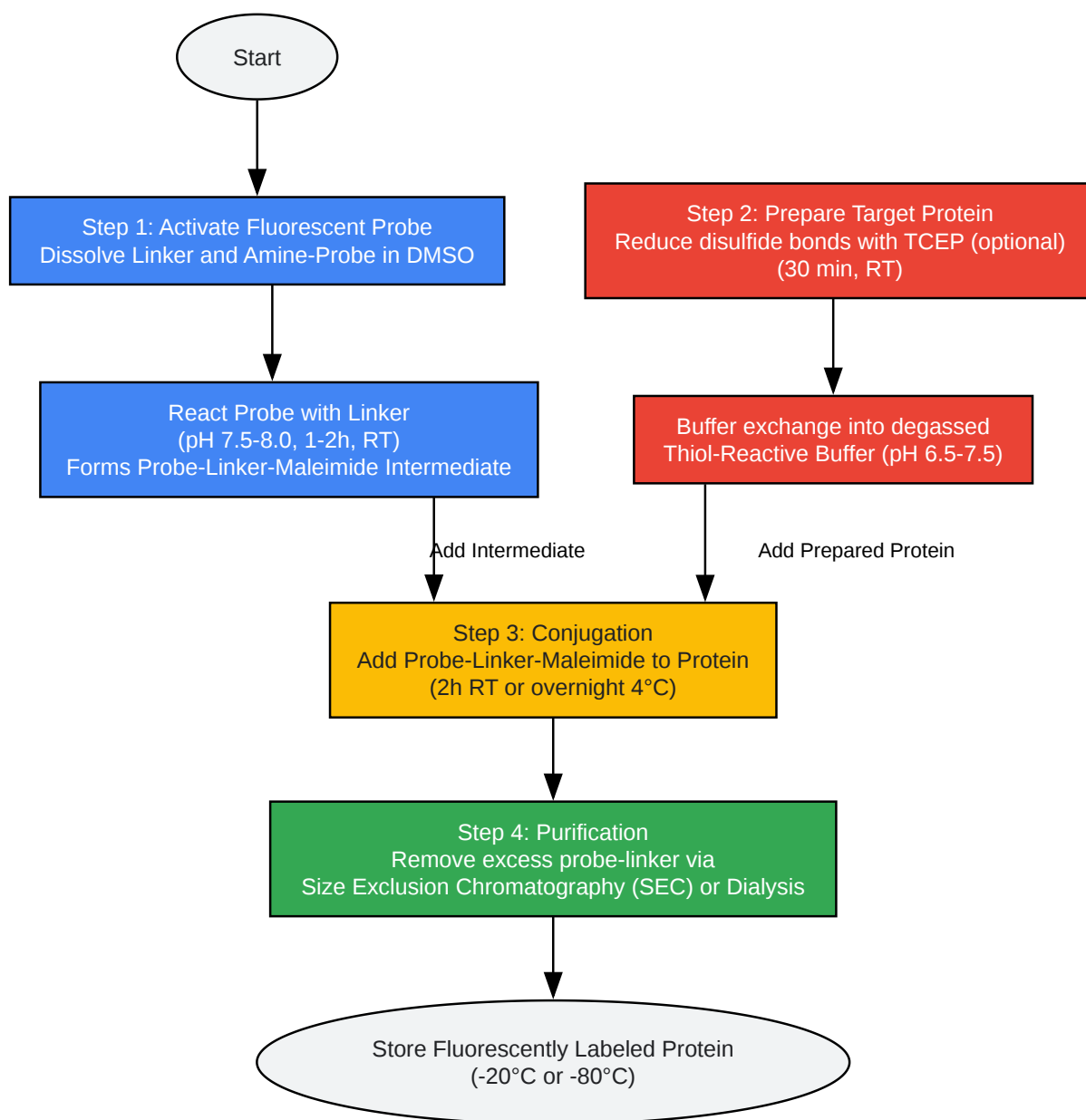
| Nanobody (via Thiols)| 5:1 (Maleimide:Thiol) | Achieved 58 ± 12% efficiency in a study.[18][19]
|

Experimental Protocols

Protocol 1: Two-Step Fluorescent Labeling of a Protein (e.g., Antibody)

This protocol describes the attachment of an amine-containing fluorescent probe to the TFP ester first, followed by conjugation of the resulting probe-linker complex to thiol groups on a target protein. This method prevents polymerization of the target protein.

Workflow Visualization



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Caption: Workflow for two-step protein fluorescent labeling.

Materials Required:

- **Bis-Mal-Lysine-PEG4-TFP ester**
- Amine-functionalized fluorescent probe

- Target protein (e.g., IgG antibody) with available thiol groups
- Anhydrous Dimethylsulfoxide (DMSO)
- Amine-Reactive Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0. Must be free of primary amines.[4]
- Thiol-Reactive Buffer: 1x PBS or 100 mM HEPES, with 2-5 mM EDTA, pH 7.0. Degas buffer before use.[14][20]
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
- Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

Part A: Activation of Fluorescent Probe with Linker

- Prepare Stock Solutions:
 - Immediately before use, dissolve the **Bis-Mal-Lysine-PEG4-TFP ester** in anhydrous DMSO to a concentration of 10 mM.
 - Dissolve the amine-containing fluorescent probe in DMSO to a concentration of 10 mM.
- Reaction:
 - In a microcentrifuge tube, combine the fluorescent probe and the linker at a 1:1.5 molar ratio (probe:linker).
 - Add Amine-Reactive Buffer (pH 8.0) so that the DMSO concentration is <10% of the total volume.
 - Incubate for 1-2 hours at room temperature, protected from light. This reaction forms the Maleimide-PEG4-Lys-Probe intermediate.

Part B: Conjugation to Target Protein

- Prepare the Protein:
 - Dissolve the target protein in degassed Thiol-Reactive Buffer (pH 7.0) to a concentration of 2-10 mg/mL.[\[8\]](#)[\[15\]](#)
 - Optional: If the protein's cysteines are in disulfide bonds (e.g., in an antibody hinge region), they must be reduced. Add a 20-50x molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[\[8\]](#) Note: Do not use DTT unless it is removed prior to adding the maleimide compound.
- Conjugation Reaction:
 - Add the activated Maleimide-PEG4-Lys-Probe solution (from Part A) to the prepared protein solution. Use a 10-20 fold molar excess of the probe-linker intermediate relative to the protein.[\[16\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- Purification:
 - Separate the labeled protein from unreacted probe-linker by passing the reaction mixture over a size-exclusion chromatography (SEC) column (e.g., G-25).[\[8\]](#) Collect fractions corresponding to the high molecular weight protein.
 - Alternatively, perform dialysis against PBS (pH 7.4) at 4°C with several buffer changes.
- Characterization and Storage:
 - Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent probe (at its λ_{max}).
 - Store the purified conjugate in a storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at 4°C for short-term use or at -20°C / -80°C for long-term storage.

Protocol 2: Linking a Thiol-Containing Probe to an Amine-Containing Protein

This protocol is an alternative strategy where the linker is first attached to the protein's amines, and then a thiol-containing fluorescent probe is added. This is useful if the probe is sensitive to the conditions of the first reaction or if the protein has many accessible amines and few thiols.

Materials Required:

- Same as Protocol 1, but with a Thiol-functionalized fluorescent probe and an Amine-containing protein (e.g., BSA, which has many lysines).

Procedure:

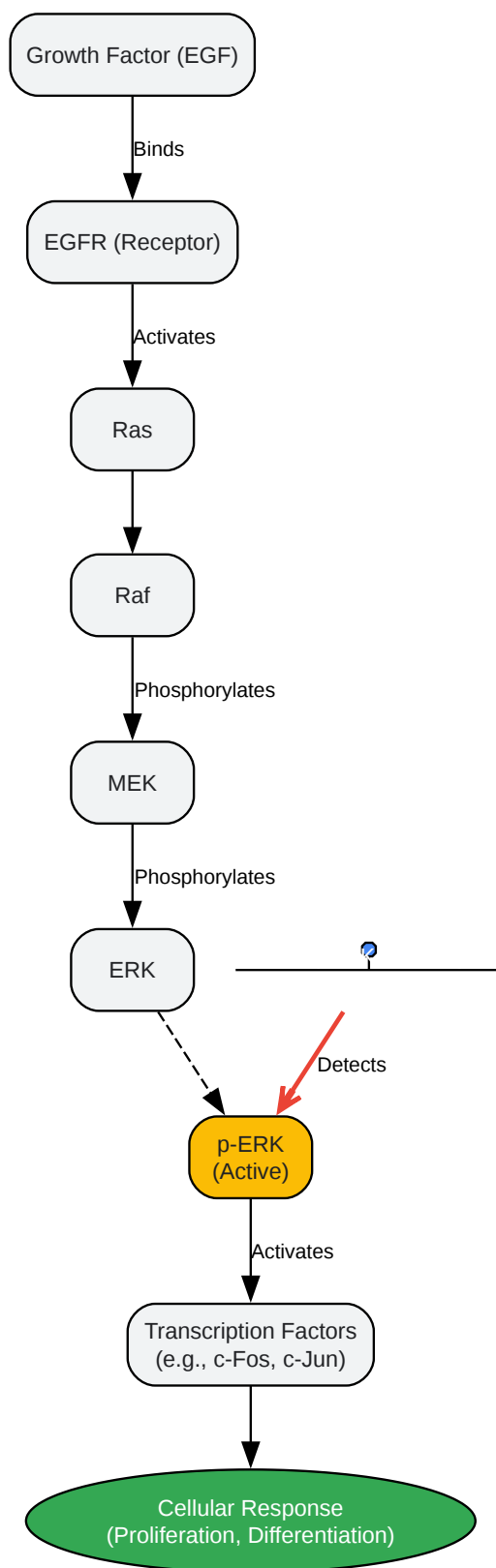
- Prepare Protein and Linker:
 - Dissolve the protein in Amine-Reactive Buffer (pH 8.0) to 2-10 mg/mL.^[4] The buffer must not contain primary amines like Tris.^[4]
 - Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
- Step 1: Linker-Protein Conjugation:
 - Slowly add a 10-20 fold molar excess of the linker solution to the stirring protein solution.^[17]
 - Incubate for 1 hour at room temperature.
 - Remove excess, unreacted linker using a G-25 desalting column, exchanging the protein into degassed Thiol-Reactive Buffer (pH 7.0). This leaves you with a Maleimide-activated protein.
- Step 2: Probe Conjugation:
 - Dissolve the thiol-containing fluorescent probe in DMSO.
 - Add a 10-20 fold molar excess of the thiol-probe to the maleimide-activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

- Purification and Storage:
 - Purify the final conjugate using SEC or dialysis as described in Protocol 1.
 - Characterize and store the conjugate as described previously.

Application Example: Using a Labeled Antibody to Visualize a Signaling Pathway

Fluorescently labeled antibodies are essential tools for studying cellular processes like signal transduction.^{[11][21]} For example, a labeled antibody against a phosphorylated kinase (e.g., p-ERK) can be used in immunofluorescence to visualize the activation of the MAPK/ERK pathway in response to a growth factor stimulus.

Signaling Pathway Visualization



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Caption: Visualizing MAPK pathway activation with a labeled antibody.

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